5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a chlorobenzoyl group
Properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN6O2S/c19-12-5-3-11(4-6-12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-2-1-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCIWWLTOPPRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the chlorobenzoyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs.
Chemical Reactions Analysis
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which it is studied.
Comparison with Similar Compounds
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can be compared with other similar compounds, such as:
Ethyl 1-[(5-{[(4-chlorobenzoyl)amino]methyl}-2-thienyl)sulfonyl]-4-piperidinecarboxylate: This compound has a similar piperidinecarboxylate structure but includes a thienyl group instead of a pyridine ring.
Ethyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has garnered attention in recent pharmacological studies due to its diverse biological activities. This article aims to synthesize current findings regarding its biological effects, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a complex arrangement of multiple heterocyclic rings that contribute to its biological properties. The presence of bromine and thiophene groups is particularly noteworthy as these substituents often enhance biological activity.
Biological Activity
Antimicrobial Activity
Recent studies have shown that derivatives of the compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effectiveness in inhibiting bacterial growth . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Investigations into the anticancer potential of this compound have revealed promising results. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural motifs showed activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM . This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancerous cells.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it showed strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical in various physiological processes and disease states. The most active derivatives exhibited IC50 values as low as 0.63 μM for AChE inhibition . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of compounds based on the oxadiazole framework and tested their antibacterial properties. The results indicated that compounds structurally related to our target compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of pyrazolo[1,5-d][1,2,4]triazin derivatives. The results indicated that several derivatives exhibited cytotoxic effects on breast cancer cell lines (T47D) with varying degrees of potency. The structure-activity relationship (SAR) analysis pointed towards the importance of substituents at specific positions for enhancing anticancer activity .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions impact yield and purity?
The compound is synthesized via multi-step reactions involving cyclization, alkylation, and condensation. Key steps include:
- Formation of the pyrazolo-triazinone core via cyclocondensation of hydrazine derivatives with carbonyl precursors .
- Introduction of the 4-bromophenyl-oxadiazole moiety through nucleophilic substitution or coupling reactions under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
- Optimization of reaction time and temperature is critical to avoid side products like over-oxidized intermediates .
- Microwave-assisted synthesis has been reported to improve reaction efficiency (e.g., 30% yield increase compared to traditional thermal methods) .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, oxadiazole carbons at ~160 ppm) .
- IR spectroscopy : Peaks at 1670–1700 cm⁻¹ confirm C=O stretching in the pyrazolo-triazinone core .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] at m/z 495.2) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC range: 8–32 μg/mL) and Candida albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values of 10–25 μM in HeLa cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., 70% inhibition of EGFR kinase at 50 μM) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) to assess redox stability and reactivity .
- Molecular docking : Identifies binding poses in target proteins (e.g., hydrophobic interactions between the 4-bromophenyl group and EGFR’s ATP-binding pocket) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing bromine vs. electron-donating methoxy groups) with antimicrobial potency .
Q. How should researchers address contradictions in biological activity data across studies?
- Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to control for environmental variability .
- Meta-analysis : Compare datasets from structurally analogous compounds (e.g., thiophene vs. phenyl derivatives) to identify trends in SAR .
- Mechanistic studies : Use knock-out models (e.g., CRISPR-edited cell lines) to confirm target specificity and rule off-target effects .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve water solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to prolong circulation time .
- Co-crystallization : Use co-formers like succinic acid to stabilize polymorphic forms with higher dissolution rates .
Q. How can structural analogs be synthesized to explore structure-activity relationships (SAR)?
- Substituent variation : Replace the thiophene ring with furan or pyrrole to assess heterocycle effects on bioactivity .
- Oxadiazole modification : Substitute bromine with chlorine or fluorine to study halogen-dependent interactions .
- Scaffold hybridization : Fuse with triazole or benzothiazole cores to diversify binding modes .
Experimental Design Considerations
Q. What statistical models are appropriate for analyzing dose-response data in bioactivity studies?
- Non-linear regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values (95% confidence intervals) .
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
Q. How should researchers design control experiments to validate synthetic pathways?
- Intermediate isolation : Characterize each step (e.g., TLC monitoring, recrystallization) to confirm reaction progression .
- Isotope labeling : Use ¹³C-labeled precursors to trace incorporation into the final product .
- Negative controls : Omit catalysts or reactants to identify side reactions (e.g., unsubstituted byproducts) .
Tables of Key Data
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| Thiophene → Furan | 18.7 ± 1.2 (HeLa) | EGFR kinase | |
| 4-Bromophenyl → 4-Fluorophenyl | 12.4 ± 0.9 (HeLa) | Tubulin | |
| Oxadiazole → Triazole | 25.3 ± 2.1 (HeLa) | Topoisomerase II |
Q. Table 2. Optimization of Synthetic Yields
| Method | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Traditional thermal | 100 | DMF | 45 | 92 |
| Microwave-assisted | 120 | DMSO | 65 | 98 |
| Solvent-free | 80 | — | 30 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
